molecular formula C18H32O3 B147624 (9S)-9-hydroxyoctadeca-10,12-dienoic acid CAS No. 18104-44-4

(9S)-9-hydroxyoctadeca-10,12-dienoic acid

Cat. No.: B147624
CAS No.: 18104-44-4
M. Wt: 296.4 g/mol
InChI Key: NPDSHTNEKLQQIJ-RUDINFOGSA-N
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Description

(9S)-9-Hydroxyoctadeca-10,12-dienoic acid is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its role in various biological processes and is often studied for its potential therapeutic applications. It is characterized by the presence of a hydroxyl group at the ninth carbon and double bonds at the tenth and twelfth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9S)-9-hydroxyoctadeca-10,12-dienoic acid typically involves the enzymatic oxidation of linoleic acid. Enzymes such as lipoxygenases catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxides, which are subsequently reduced to hydroxyl derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert linoleic acid into the desired hydroxylated product under controlled conditions.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form keto derivatives.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of keto derivatives.

    Reduction: Formation of alkanes.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

(9S)-9-Hydroxyoctadeca-10,12-dienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its role in cellular signaling and inflammation.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (9S)-9-hydroxyoctadeca-10,12-dienoic acid involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, it modulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. This compound also influences signaling pathways related to oxidative stress and immune responses.

Comparison with Similar Compounds

    (9R)-9-Hydroxyoctadeca-10,12-dienoic acid: The R-enantiomer of the compound with similar biological activities but different stereochemistry.

    13-Hydroxyoctadeca-9,11-dienoic acid: Another hydroxylated derivative of linoleic acid with hydroxylation at the thirteenth carbon.

    9-Oxo-octadeca-10,12-dienoic acid: An oxidized form of the compound with a keto group at the ninth carbon.

Uniqueness: (9S)-9-Hydroxyoctadeca-10,12-dienoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group, which confer distinct biological activities and interactions with molecular targets compared to its isomers and other hydroxylated derivatives.

Properties

CAS No.

18104-44-4

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+/t17-/m1/s1

InChI Key

NPDSHTNEKLQQIJ-RUDINFOGSA-N

Isomeric SMILES

CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)O)O

SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O

Pictograms

Irritant

Synonyms

(9S,10E,12E)-9-Hydroxy-10,12-octadecadienoic Acid;  [S-(E,E)]-9-Hydroxy-10,12-octadecadienoic Acid;  (+)-β-Dimorphecolic Acid;  (S)-9-Hydroxy-10-trans,12-trans-octadecadienoic Acid;  (S)-9-Hydroxy-10E,12E-octadecadienoic Acid;  (S)-9-Hydroxy-trans,trans-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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